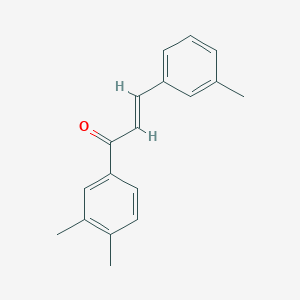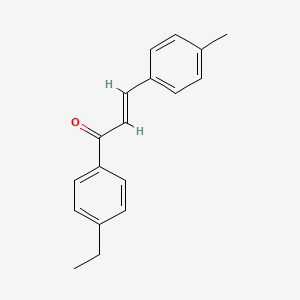
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as “DMPP”, is a synthetic compound that has been studied for its potential biological and medical applications. DMPP is a cyclic molecule with a molecular weight of 216.32 g/mol and a melting point of 107-108°C. It is a colorless, viscous liquid with a low vapor pressure and a boiling point of 261-262°C. It is insoluble in water, but soluble in organic solvents such as acetone, ethanol, and methanol.
Mechanism of Action
The mechanism of action of DMPP is not well understood. However, it is believed to act as an inhibitor of enzymes and other proteins involved in various biological processes. It is thought to interact with the active sites of enzymes, preventing them from binding to their substrates and thus inhibiting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPP are not well understood. However, it has been shown to inhibit the activity of several enzymes involved in various metabolic pathways, including those involved in the synthesis of fatty acids, cholesterol, and other compounds. It has also been shown to inhibit the activity of certain proteins involved in cell signaling pathways.
Advantages and Limitations for Lab Experiments
DMPP has several advantages for laboratory experiments. It is relatively stable and has a low vapor pressure, making it ideal for experiments that require a low temperature. It is also soluble in organic solvents, making it easier to handle and store. However, it has several limitations as well. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is a mixture of E/Z isomers, which can be difficult to separate.
Future Directions
There are several potential future directions for research on DMPP. These include further investigation into its mechanism of action, the development of new synthesis methods, and the exploration of new applications in scientific research. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further studies into its solubility in different solvents could lead to the development of new formulations for laboratory experiments.
Synthesis Methods
DMPP can be synthesized using several different methods. The most commonly used method is the Wittig reaction, which involves reacting a phosphorus ylide with an aldehyde or ketone to form an alkene. In this method, DMPP is synthesized by reacting 3-methylphenylacetaldehyde and dimethylphenylphosphonium chloride in the presence of a base such as sodium hydroxide. The reaction produces a mixture of E/Z isomers, which can be separated by column chromatography.
Scientific Research Applications
DMPP has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including the study of enzyme kinetics, the synthesis of pharmaceuticals, and the study of molecular interactions. It has also been used in the study of the structure and function of proteins and the study of molecular recognition.
properties
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-5-4-6-16(11-13)8-10-18(19)17-9-7-14(2)15(3)12-17/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZSMHXOHLJPQJ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)
![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)








![(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6356466.png)


